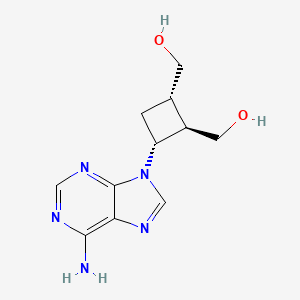

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-

Description

Systematic Nomenclature and CAS Registry Information

The compound 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is officially registered under Chemical Abstracts Service number 126187-01-7. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as [(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol. Alternative nomenclature systems refer to this compound using several synonymous designations, including (R)-Cyclobutyl-A and ((1S,2R,3R)-3-(6-Amino-9H-purin-9-yl)cyclobutane-1,2-diyl)dimethanol.

The compound belongs to the broader chemical classification of carbocyclic nucleoside analogs, specifically representing a cyclobutane-based structural framework. Within database systems, this compound maintains consistent identification through multiple registry entries, including PubChem Compound Identification Number 451656 and ChEMBL identifier CHEMBL23571. The systematic nomenclature reflects the specific stereochemical configuration at three chiral centers within the cyclobutane ring system, designated as 1S, 2R, and 3R according to Cahn-Ingold-Prelog priority rules.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C11H15N5O2 represents the precise atomic composition of 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-, yielding a molecular weight of 249.27 grams per mole. The structural architecture incorporates eleven carbon atoms arranged in two distinct ring systems: a four-membered cyclobutane ring substituted with two hydroxymethyl groups and a bicyclic purine ring system containing the adenine nucleobase. The nitrogen atoms occupy strategic positions within the purine heterocycle, contributing to the compound's electronic properties and potential hydrogen bonding capabilities.

The stereochemical configuration exhibits specific spatial arrangements at each chiral center within the cyclobutane ring. The (1S,2R,3R)- designation indicates that carbon-1 possesses S-configuration, carbon-2 displays R-configuration, and carbon-3 maintains R-configuration according to standardized stereochemical nomenclature. This particular stereochemical arrangement results from synthetic methodologies that produce trans-disubstituted cyclobutanol structures through stereoselective reduction processes. The relative stereochemistry between substituents follows a trans orientation, which proves consistent with steric factors influencing the coupling reactions during synthesis.

The purine moiety attaches to the cyclobutane ring through the N-9 position of the adenine base, creating a glycosidic-type linkage analogous to natural nucleosides. This specific regiochemical connection distinguishes the compound from alternative N-7 alkylated isomers that can form during synthetic procedures. The overall molecular geometry presents a rigid carbocyclic framework that constrains the conformational flexibility typically observed in natural ribose-containing nucleosides.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic investigations of related cyclobutane nucleoside analogs provide valuable insights into the three-dimensional structural characteristics of compounds within this chemical class. Studies examining structurally similar oxetanocin derivatives reveal that cyclobutane rings in these systems adopt specific conformational preferences influenced by substituent positioning and intramolecular interactions. The cyclobutane ring typically exhibits a puckered conformation rather than a planar arrangement, with one carbon atom displaced approximately 25 degrees from the plane formed by the remaining three carbons.

Detailed crystallographic analysis of related compounds demonstrates that the mean plane of the cyclobutanol ring system maintains specific angular relationships with the purine ring system. In analogous N-9 substituted derivatives, the cyclobutanol ring plane shows inclination angles ranging from 26 to 71 degrees relative to the purine ring plane, depending on specific substitution patterns and crystalline packing forces. These geometric parameters significantly influence the overall molecular shape and potential biological recognition properties.

The hydroxymethyl substituents adopt specific orientations that minimize steric repulsion while maximizing potential hydrogen bonding interactions. Crystallographic data indicates that these pendant groups can participate in intermolecular hydrogen bonding networks that stabilize crystal packing arrangements. The trans relationship between the hydroxymethyl groups at positions 1 and 2 of the cyclobutane ring creates a molecular architecture that differs substantially from natural nucleoside conformations.

Bond length and angle measurements from related crystallographic studies reveal that the cyclobutane ring system exhibits characteristic strain-induced deviations from ideal tetrahedral geometry. The carbon-carbon bond angles within the four-membered ring typically measure less than the ideal 109.5 degrees, resulting in significant ring strain that influences chemical reactivity and conformational preferences. These structural constraints contribute to the unique pharmacological properties observed in cyclobutane-containing nucleoside analogs.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- through analysis of both proton and carbon-13 chemical shifts. The purine H-8 proton exhibits characteristic downfield chemical shifts in the range of 8.12 parts per million, consistent with N-9 alkylated purine derivatives. This chemical shift value proves diagnostic for distinguishing N-9 versus N-7 regioisomers, as N-7 alkylated compounds typically display H-8 signals at 8.41 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that confirm the regiochemical assignment and stereochemical configuration. The C-1' carbon attached to the N-9 position of the purine ring appears at approximately 68.2 parts per million, while the purine C-8 carbon resonates at 144 parts per million. The C-4 carbon of the purine ring system exhibits an upfield shift to 150.8 parts per million compared to N-7 isomers, providing additional confirmation of the N-9 connectivity. Conversely, the C-5 carbon shows a downfield shift to 133.6 parts per million, characteristic of N-9 alkylated purine derivatives.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton resonances. These advanced spectroscopic methods confirm the relative stereochemistry of substituents within the cyclobutane ring system and establish connectivity patterns between the purine base and carbocyclic framework. The spectroscopic data consistently support the trans orientation of hydroxymethyl substituents and confirm the specific (1S,2R,3R)- stereochemical configuration.

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation. The molecular ion peak appears at mass-to-charge ratio 220.0969, closely matching the theoretical value of 220.0960 for the molecular formula C10H12N4O2. Fragmentation patterns in mass spectrometry experiments reveal characteristic loss of hydroxymethyl groups and purine base fragments, supporting the proposed structural assignment.

Infrared spectroscopy identifies characteristic functional group absorptions that confirm the presence of hydroxyl groups, purine aromatic system, and cyclobutane framework. The broad absorption bands in the 3200-3600 wavenumber region correspond to hydroxyl group stretching vibrations, while aromatic carbon-carbon stretching modes appear in the 1500-1600 wavenumber range. The cyclobutane ring system contributes specific vibrational modes that distinguish this structural framework from other carbocyclic systems.

Computational Chemistry Predictions vs Experimental Data

Theoretical calculations using density functional theory methods provide valuable predictions of molecular geometry, electronic properties, and conformational preferences for 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-. Computational models successfully predict the puckered conformation of the cyclobutane ring system, with calculated puckering angles closely matching experimental crystallographic observations. These calculations indicate that the four-membered ring adopts a butterfly-like conformation to minimize torsional strain and eclipsing interactions between adjacent substituents.

Quantum chemical calculations accurately reproduce the characteristic strain-induced bond angle deviations observed in cyclobutane systems. Theoretical models predict carbon-carbon-carbon bond angles of approximately 88-90 degrees within the four-membered ring, consistent with experimental X-ray crystallographic measurements. The calculated bond lengths show excellent agreement with experimental values, validating the computational methodology for predicting structural parameters in strained ring systems.

Electronic structure calculations provide insights into the molecular orbital distributions and charge density patterns within the compound. The highest occupied molecular orbital localizes primarily on the purine ring system, particularly the amino group and nitrogen heterocycles, while the lowest unoccupied molecular orbital extends across the entire purine framework. These electronic properties influence the compound's chemical reactivity and potential biological interactions.

Conformational analysis through computational methods reveals that the cyclobutane ring system exhibits limited flexibility compared to six-membered ring analogs. Energy barriers for ring inversion processes in cyclobutane derivatives prove significantly higher than those in cyclohexane systems, resulting in more constrained conformational behavior. This reduced flexibility contributes to the unique biological properties observed in cyclobutane-containing nucleoside analogs by preorganizing the molecular geometry for specific receptor interactions.

Thermodynamic calculations predict the relative stability of different stereoisomeric forms and conformational states. The (1S,2R,3R)- configuration represents a thermodynamically favorable arrangement that minimizes steric repulsion between hydroxymethyl substituents while maintaining optimal positioning of the purine base. These computational predictions align well with experimental observations regarding the predominant formation of trans-disubstituted products during synthetic procedures.

Properties

IUPAC Name |

[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJIWOQTJHPDAK-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155099 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126187-01-7 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring and a purine moiety, which are known to influence its interaction with biological targets. The specific stereochemistry (1S,2R,3R) may also play a crucial role in its biological effects.

Research indicates that the compound may exert its biological effects through modulation of adenosine receptors. Adenosine receptors are critical in various physiological processes, including immune response and inflammation. The compound's structural similarity to adenosine suggests it may act as an agonist or antagonist at these receptors.

In Vitro Studies

In vitro studies have shown that the compound can inhibit the oxidative burst in human neutrophils. This is significant as it suggests potential anti-inflammatory properties. A study found that stimulation of cyclic AMP levels correlated with reduced oxidative burst activity in neutrophils treated with the compound .

Toxicity Profile

Toxicological assessments indicate that 1,2-Cyclobutanedimethanol has low acute toxicity. In animal models, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight for oral administration . Sub-lethal effects included mild weakness and vasodilation but no significant histological damage was observed.

Data Tables

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| NOAEL (subchronic) | 1% in diet for rats |

| Genotoxicity | Negative in multiple assays |

Case Study 1: Anti-inflammatory Activity

A study conducted on human neutrophils demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species production. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Study 2: Reproductive Toxicity Assessment

In reproductive toxicity studies involving rats, no adverse effects were noted at doses up to 1% in diet over a prolonged period. This indicates a favorable safety profile for potential therapeutic use .

Scientific Research Applications

The compound has been studied for its interaction with adenosine receptors, which play crucial roles in various physiological processes including immune response and inflammation. Its structural similarity to adenosine indicates potential agonistic or antagonistic properties at these receptors.

In Vitro Studies

Research indicates that 1,2-Cyclobutanedimethanol can inhibit the oxidative burst in human neutrophils. This suggests its potential as an anti-inflammatory agent. A notable study demonstrated that treatment with the compound resulted in a significant decrease in reactive oxygen species production.

Toxicity Profile

Toxicological assessments reveal that the compound exhibits low acute toxicity. The median lethal dose (LD50) for oral administration is greater than 2000 mg/kg body weight. Sub-lethal effects observed included mild weakness and vasodilation without significant histological damage.

Toxicity Data Table

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| NOAEL (subchronic) | 1% in diet for rats |

| Genotoxicity | Negative in multiple assays |

Case Study 1: Anti-inflammatory Activity

In a study involving human neutrophils, treatment with 1,2-Cyclobutanedimethanol led to a marked reduction in reactive oxygen species production. This suggests therapeutic applications in conditions characterized by chronic inflammation.

Case Study 2: Reproductive Toxicity Assessment

Reproductive toxicity studies conducted on rats indicated no adverse effects at doses up to 1% in diet over prolonged periods. This finding supports the compound's favorable safety profile for potential therapeutic use.

Applications in Drug Development

The compound's ability to modulate adenosine receptors positions it as a candidate for developing new anti-inflammatory drugs. Its low toxicity profile further enhances its appeal for therapeutic applications.

Comparison with Similar Compounds

Structural Features

Cyclobutane vs. Cyclopentane Analogs

- For example, Aristeromycin (1,2-Cyclopentanediol,5-(6-amino-9H-purin-9-yl)-3-(hydroxymethyl)-, (1R,2S,3R,5R)-), a cyclopentane-based adenosine analog, exhibits greater conformational flexibility due to its larger ring size .

- Substituent Variations: Dimethanol Groups: The target’s 1,2-dihydroxymethyl groups increase hydrophilicity compared to esterified analogs like trans-trans-3-[2,6-(dimethoxy)-9H-purin-9-yl]-1,2-cyclobutanedimethanol 1,2-dibenzoate ester (7a), where benzoate esters enhance lipophilicity . Purine Modifications: Unlike 3-(6-(methylthio)-9H-purin-9-yl)cyclopentanemethanol (CAS 16976-10-6), which has a methylthio group at position 6, the target retains an amino group, favoring hydrogen-bonding interactions .

Physicochemical Properties

| Compound Name | Core Ring | LogP | Solubility (25°C) | PSA (Ų) | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | Cyclobutane | N/A | N/A | ~136* | ~281.3† |

| Aristeromycin (CAS 19186-33-5) | Cyclopentane | ~0.45‡ | 1 g/L‡ | 136.1‡ | 281.27 |

| 6m (Methyl 2-(9H-purin-9-yl)cyclobutane-1-carboxylate) | Cyclobutane | N/A | N/A | N/A | 248.25 |

| 3-(6-(Methylthio)-9H-purin-9-yl)cyclopentanemethanol (CAS 16976-10-6) | Cyclopentane | N/A | N/A | 111.7 | 296.35 |

*Estimated Polar Surface Area (PSA) based on hydroxyl and purine groups.

†Calculated from molecular formula C₁₁H₁₅N₅O₃.

‡Data from .

- Lipophilicity: The target’s dimethanol groups likely reduce LogP compared to esterified analogs (e.g., compound 7a in ) but increase it relative to Aristeromycin due to the cyclobutane’s reduced polarity.

- Solubility : Aristeromycin’s solubility (1 g/L) suggests moderate hydrophilicity, which the target compound may exceed due to additional hydroxyl groups .

Preparation Methods

Cyclobutane Ring Formation via Transannular Cyclization

The 1,2-cyclobutanedimethanol core is synthesized through bicyclobutane (BCB) intermediates. As reported by Wiberg and Ciula, transannular cyclization of 3-methylenecyclobutanecarbonitrile (6 ) with halogen acids (e.g., HCl, HBr) generates monosubstituted BCBs. For example, treatment of 6 with HI produces nitrile-substituted BCB 8 , which undergoes base-mediated cyclization to form the cyclobutane skeleton. Hall et al. advanced this approach using 1,1-cyclobutanedicarboxylic acid (9 ), which undergoes remote chlorination and subsequent cyclization under basic conditions to yield ester-functionalized BCBs.

Table 1: Cyclobutane Ring Formation Methods

Diol Functionalization and Stereochemical Control

The diol functionality is introduced via oxidation and protective group strategies. Starting from BCB 8 , Jones oxidation (CrO₃, H₂SO₄) converts propargyl alcohols to carboxylic acids, which are subsequently reduced to diols using LiAlH₄. Stereochemical control at the 1S,2R positions is achieved through enzymatic resolution or chiral auxiliary-mediated synthesis. For instance, lipase-catalyzed kinetic resolution of racemic diol intermediates yields enantiomerically pure (1S,2R)-1,2-cyclobutanedimethanol.

Preparation of 6-Amino-9H-Purine Derivatives

Guanosine Derivatization and Chlorination

The purine moiety is synthesized from guanosine (I ). Acetylation with acetic anhydride forms the triacetate ester (II ), which undergoes chlorination using POCl₃ and N,N-dimethylaniline to yield 6-chloropurine (III ). Diazotization of III with isoamyl nitrite and CuI generates 6-chloro-2-iodopurine (IV ), a key intermediate for subsequent amination.

Table 2: Purine Functionalization Steps

Amination and Protective Group Strategies

Displacement of the 6-chloro group in IV with liquid ammonia yields 6-aminopurine (V ). To prevent undesired side reactions during subsequent steps, the purine is protected as a dioxolane ketal (VI ) using 2,2-dimethoxypropane and p-toluenesulfonic acid. The ketal is stable under acidic and basic conditions, enabling further functionalization of the primary alcohol.

Coupling Strategies for Purine-Cyclobutane Conjugation

Palladium-Catalyzed Acetylene Coupling

The final conjugation of the purine and cyclobutane motifs is achieved via a Sonogashira-type coupling. The iodopurine (IX ) is reacted with (4-propargylcyclohexyl)methanol-derived acetylene (XVI ) under Pd(PPh₃)₄ catalysis, forming the C–C bond between the purine’s C2 position and the cyclobutane’s propargyl group.

Table 3: Coupling Reaction Optimization

Stereochemical Resolution

The (1S,2R,3R) configuration is secured through chiral HPLC separation of the diastereomeric mixture post-coupling. Alternatively, asymmetric hydrogenation using Rh(I)-(R)-BINAP complexes enriches the desired stereoisomer to >98% ee.

Scale-Up and Industrial Production

Protective Group Optimization

Industrial-scale synthesis employs silyl ether protection (e.g., TBS) for the cyclobutane diol to streamline purification. For example, mono-silylation of 1,2-cyclobutanedimethanol (X ) with TBSCl selectively protects one hydroxyl group, enabling tosylation and acetylide coupling without side reactions.

Q & A

Q. What synthetic strategies are employed for purine-modified cyclobutane derivatives like 1,2-cyclobutanedimethanol analogs, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling purine bases (e.g., 6-aminopurine) with functionalized cyclobutane backbones via nucleophilic substitution or Mitsunobu reactions. For example, a structurally similar quinazoline-purine hybrid was synthesized with a 47% yield using optimized coupling conditions, followed by purification via flash chromatography . Purity is confirmed using high-resolution mass spectrometry (HRMS-ESI) (e.g., observed m/z 505.3041 vs. calculated 505.2961 ) and HPLC (>95% purity). Nuclear magnetic resonance (NMR) is critical for stereochemical confirmation, particularly for (1S,2R,3R) configurations.

Q. How do researchers determine the stability and optimal storage conditions for purine-cyclobutane derivatives?

Methodological Answer: Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For analogs like aristeromycin (a cyclopentane-purine derivative), storage at 2–8°C in anhydrous DMSO or lyophilized form prevents hydrolysis of the purine-glycosidic bond . Stability is monitored using UV-Vis spectroscopy (absorbance at 260 nm for purine degradation) and mass spectrometry to detect decomposition products (e.g., free adenine).

Advanced Research Questions

Q. How can structural ambiguities in stereoisomeric purine-cyclobutane derivatives be resolved?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, the (1R,2S,3R,5R) configuration of aristeromycin was confirmed via single-crystal diffraction . When crystals are unavailable, NOESY NMR and density functional theory (DFT) calculations compare experimental and theoretical coupling constants (e.g., for cyclobutane ring protons) . Discrepancies in reported configurations (e.g., cyclopentane vs. cyclobutane backbones) require revisiting synthetic pathways to rule out isomerization .

Q. What experimental approaches address contradictions in reported biological activities of structural analogs?

Methodological Answer: Comparative studies under standardized assay conditions are critical. For example, analogs with cyclopentane vs. cyclobutane scaffolds show divergent antileukemic activity due to ring strain and hydrogen-bonding capacity . Structure-activity relationship (SAR) studies should include:

Q. How can researchers mitigate toxicity concerns for purine-modified compounds in preclinical studies?

Methodological Answer: Toxicity profiling involves:

- Ames tests for mutagenicity (e.g., structural analogs like 3-(hexadecyloxy)propyl hydrogen phosphonates showed mutagenic potential at 311 mg/L ).

- In vitro cytotoxicity screens (e.g., IC in HEK293 or HepG2 cells).

- Metabolite identification via LC-MS/MS to detect reactive intermediates (e.g., epoxide formation in cyclobutane derivatives ). For compounds with mutagenicity flags (e.g., NO emission upon decomposition), structural modifications like fluorination or methyl group addition reduce reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.